1-(But-2-en-1-yl)-1H-indol-6-amine
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Overview
Description
1-(But-2-en-1-yl)-1H-indol-6-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a but-2-en-1-yl group attached to the nitrogen atom of the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the reaction of indole with but-2-en-1-yl halide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-yl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(But-2-en-1-yl)-1H-indol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(But-2-en-1-yl)-1H-indol-6-amine is unique due to its indole core structure combined with the but-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]indol-6-amine |
InChI |
InChI=1S/C12H14N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h2-6,8-9H,7,13H2,1H3/b3-2+ |
InChI Key |
UAZYUIIIXQRVSR-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=CC2=C1C=C(C=C2)N |
Canonical SMILES |
CC=CCN1C=CC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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